REACTION_CXSMILES
|
[OH-].[K+].[CH2:3](Br)[CH:4]=[CH2:5].C1OCCOCCOCCOCCOCCOC1.[OH:25][CH:26]1[CH2:43][CH2:42][C:29]2([CH2:34][CH2:33][N:32]([C:35]([O:37][C:38]([CH3:41])([CH3:40])[CH3:39])=[O:36])[CH2:31][CH2:30]2)[CH2:28][CH2:27]1>C1(C)C=CC=CC=1.C(OCC)(=O)C>[CH2:3]([O:25][CH:26]1[CH2:27][CH2:28][C:29]2([CH2:34][CH2:33][N:32]([C:35]([O:37][C:38]([CH3:39])([CH3:40])[CH3:41])=[O:36])[CH2:31][CH2:30]2)[CH2:42][CH2:43]1)[CH:4]=[CH2:5] |f:0.1|
|
Name
|
|
Quantity
|
257.46 mmol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
36.8 mmol
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
4.9 mmol
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
12.26 mmol
|
Type
|
reactant
|
Smiles
|
OC1CCC2(CCN(CC2)C(=O)OC(C)(C)C)CC1
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 h
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
washed with water (150 ml) and brine (150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield the crude product which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with 10% ethyl acetate in hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC1CCC2(CCN(CC2)C(=O)OC(C)(C)C)CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |